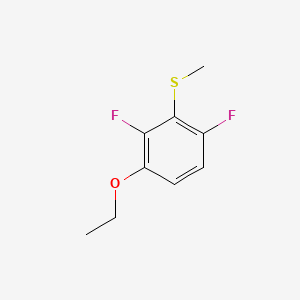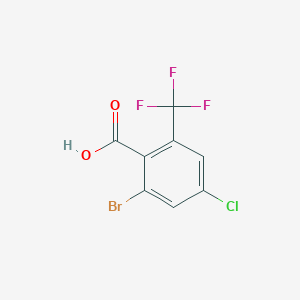
2-Bromo-4-chloro-6-(trifluoromethyl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-4-chloro-6-(trifluoromethyl)benzoic acid: is an aromatic carboxylic acid derivative characterized by the presence of bromine, chlorine, and trifluoromethyl substituents on the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-chloro-6-(trifluoromethyl)benzoic acid typically involves multi-step organic reactions. One common method includes the bromination and chlorination of a trifluoromethyl-substituted benzoic acid precursor. The reaction conditions often require the use of bromine and chlorine sources in the presence of catalysts or under specific temperature and pressure conditions to achieve the desired substitution pattern.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process may include steps such as:
Bromination: Introduction of the bromine atom using bromine or a brominating agent.
Chlorination: Introduction of the chlorine atom using chlorine gas or a chlorinating agent.
Trifluoromethylation: Introduction of the trifluoromethyl group using a trifluoromethylating reagent.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Bromo-4-chloro-6-(trifluoromethyl)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine or chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The carboxylic acid group can be oxidized to form other derivatives or reduced to form alcohols.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide.
Electrophilic Substitution: Reagents like sulfuric acid or nitric acid.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Derivatives with different functional groups replacing bromine or chlorine.
Oxidation Products: Carboxylic acid derivatives or ketones.
Reduction Products: Alcohols or aldehydes.
Wissenschaftliche Forschungsanwendungen
Chemistry: 2-Bromo-4-chloro-6-(trifluoromethyl)benzoic acid is used as a building block in organic synthesis. It is valuable in the preparation of complex molecules and in the development of new synthetic methodologies.
Biology and Medicine: The compound’s derivatives may have potential applications in drug discovery and development. Its unique substituents can impart specific biological activities, making it a candidate for pharmaceutical research.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals, agrochemicals, and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-Bromo-4-chloro-6-(trifluoromethyl)benzoic acid depends on its specific application. In chemical reactions, the electron-withdrawing trifluoromethyl group and the halogen substituents influence the reactivity and selectivity of the compound. These substituents can stabilize or destabilize intermediates, affecting the overall reaction pathway.
Vergleich Mit ähnlichen Verbindungen
- 2-Bromo-6-chloro-4-(trifluoromethyl)benzoic acid
- 2-Chloro-4-bromo-6-(trifluoromethyl)benzoic acid
- 2-Fluoro-4-(trifluoromethyl)benzoic acid
Comparison: 2-Bromo-4-chloro-6-(trifluoromethyl)benzoic acid is unique due to the specific positioning of its substituents The presence of both bromine and chlorine atoms, along with the trifluoromethyl group, provides distinct electronic and steric effects that influence its reactivity and applications
Eigenschaften
Molekularformel |
C8H3BrClF3O2 |
|---|---|
Molekulargewicht |
303.46 g/mol |
IUPAC-Name |
2-bromo-4-chloro-6-(trifluoromethyl)benzoic acid |
InChI |
InChI=1S/C8H3BrClF3O2/c9-5-2-3(10)1-4(8(11,12)13)6(5)7(14)15/h1-2H,(H,14,15) |
InChI-Schlüssel |
YMLSVOQUPDHVIM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1C(F)(F)F)C(=O)O)Br)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-(((3S,4S)-1-(4-(benzo[d][1,3]dioxol-5-yl)cyclohex-3-en-1-yl)-4-ethoxypyrrolidin-3-yl)amino)-2-oxoethyl)-3-(trifluoromethyl)benzamide-rel](/img/structure/B14026644.png)
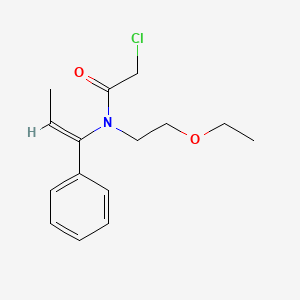
![1H,4H,6H,7H-Pyrano[4,3-B]pyrrole](/img/structure/B14026659.png)
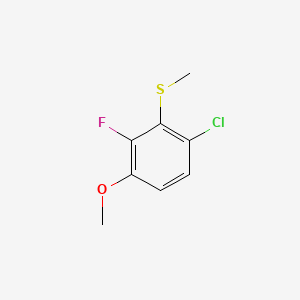
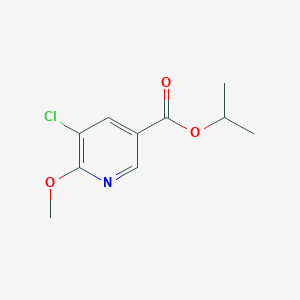
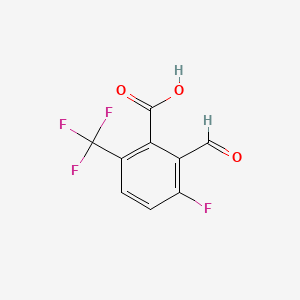
![[1-[(Dimethylamino)methyl]cyclopropyl]methanol hydrochloride](/img/structure/B14026674.png)

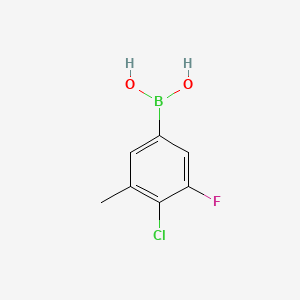

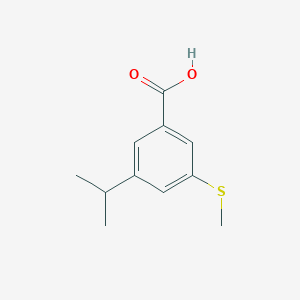
![Rac-(1R,5R,6R)-2-(tert-butoxycarbonyl)-2-azabicyclo[4.1.0]heptane-5-carboxylic acid](/img/structure/B14026700.png)
